REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH3:12])=[C:6]([CH:9]=1)[CH2:7][OH:8].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH3:12])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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2.78 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(CO)C1)OCC
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Name
|
|
Quantity
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4.51 g
|
Type
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reactant
|
Smiles
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[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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washed with H2O, 0.5 N HCl and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
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Details
|
The product was purified by silica gel column chromatography (EtOAc/petroleum ether 10:100)
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Name
|
|
Type
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product
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Smiles
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BrC=1C=CC(=C(C=O)C1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |